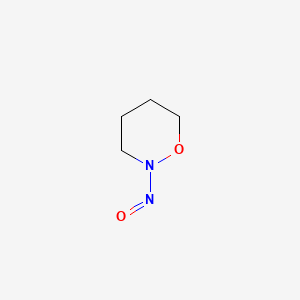

N-Nitrosotetrahydro-1,2-oxazin

描述

Structure

3D Structure

属性

CAS 编号 |

40548-68-3 |

|---|---|

分子式 |

C4H8N2O2 |

分子量 |

116.12 g/mol |

IUPAC 名称 |

2-nitrosooxazinane |

InChI |

InChI=1S/C4H8N2O2/c7-5-6-3-1-2-4-8-6/h1-4H2 |

InChI 键 |

PREXGTBZMLDXHV-UHFFFAOYSA-N |

SMILES |

C1CCON(C1)N=O |

规范 SMILES |

C1CCON(C1)N=O |

其他CAS编号 |

40548-68-3 |

同义词 |

3-nitrosotetrahydro-1,3-oxazine nitrosotetrahydrooxazine |

产品来源 |

United States |

**synthetic Methodologies for N Nitrosotetrahydro 1,2 Oxazin and Its Analogues**

Direct N-Nitrosation Reactions of Tetrahydro-1,2-oxazine Precursors

The most straightforward approach to the synthesis of N-Nitrosotetrahydro-1,2-oxazine is the direct N-nitrosation of the parent tetrahydro-1,2-oxazine. This reaction is analogous to the well-established nitrosation of other cyclic secondary amines. veeprho.comccsnorway.com The success of this method hinges on the selection of an appropriate nitrosating agent and the optimization of reaction conditions to achieve high yield and purity.

Nitrosating Agents and Reaction Conditions

A variety of nitrosating agents are available for the conversion of secondary amines to their N-nitroso derivatives. veeprho.comorganic-chemistry.orgresearchgate.net The choice of reagent and conditions often depends on the reactivity of the amine and the desired reaction environment. For the nitrosation of tetrahydro-1,2-oxazine, which is a cyclic secondary amine, several common nitrosating agents can be employed.

Common Nitrosating Agents:

Nitrous Acid (HNO₂): Typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), nitrous acid is a classic and widely used nitrosating agent. veeprho.comwikipedia.orglibretexts.org The reaction is generally performed in an aqueous acidic medium at low temperatures (e.g., 0-5 °C) to prevent the decomposition of the unstable nitrous acid. libretexts.org

Alkyl Nitrites: Reagents such as tert-butyl nitrite (TBN) offer a milder, non-aqueous alternative for N-nitrosation. researchgate.netschenautomacao.com.br These reactions can often be carried out under neutral or even solvent-free conditions, which can be advantageous for substrates sensitive to strong acids. researchgate.netschenautomacao.com.br

Dinitrogen Tetroxide (N₂O₄): This powerful nitrosating agent can be used in organic solvents and is effective for less reactive amines. researchgate.net

Nitrosonium Salts: Stable salts like nitrosonium tetrafluoroborate (B81430) (NOBF₄) are potent electrophilic nitrosating agents, suitable for a range of amine substrates in organic solvents. researchgate.net

The reaction conditions for the direct nitrosation of tetrahydro-1,2-oxazine would typically involve dissolving the precursor in a suitable solvent and adding the nitrosating agent under controlled temperatures. The optimal pH for nitrosation with nitrous acid is typically around 3.4, balancing the formation of the active nitrosating species and the availability of the unprotonated amine. ccsnorway.com

Table 1: Representative Nitrosating Agents and General Reaction Conditions for Secondary Amines

| Nitrosating Agent | Typical Conditions | Solvent | Comments |

| Nitrous Acid (from NaNO₂/Acid) | 0-5 °C, acidic pH (approx. 3.4) | Water | Classical method, cost-effective. veeprho.comccsnorway.com |

| tert-Butyl Nitrite (TBN) | Room temperature or gentle heating | Organic solvent or solvent-free | Mild conditions, suitable for acid-sensitive substrates. researchgate.netschenautomacao.com.br |

| Dinitrogen Tetroxide (N₂O₄) | Low temperature | Aprotic organic solvent | Highly reactive, for less nucleophilic amines. researchgate.net |

| Nitrosonium Tetrafluoroborate (NOBF₄) | Room temperature | Acetonitrile, Dichloromethane | Powerful electrophilic agent. researchgate.net |

This table presents generalized conditions for the N-nitrosation of secondary amines, which are applicable to tetrahydro-1,2-oxazine.

Optimization of Reaction Yields and Purity

Achieving high yields and purity in the synthesis of N-Nitrosotetrahydro-1,2-oxazine requires careful control over several reaction parameters. The presence of the oxygen atom in the ring might influence the basicity and nucleophilicity of the adjacent nitrogen atom, potentially affecting the reaction kinetics compared to simple carbocyclic amines like piperidine (B6355638). nih.govnist.gov

Key Optimization Parameters:

Stoichiometry: The molar ratio of the tetrahydro-1,2-oxazine precursor to the nitrosating agent is a critical factor. An excess of the nitrosating agent can lead to side reactions and purification challenges.

Temperature: Low temperatures are often crucial, especially when using nitrous acid, to minimize its decomposition and prevent side reactions. libretexts.org

pH Control: When using aqueous acidic conditions, maintaining the optimal pH is essential for maximizing the reaction rate. ccsnorway.com

Solvent Choice: The solvent can influence the solubility of the reactants and the stability of the nitrosating agent.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) can help determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of byproducts.

Purification of the resulting N-Nitrosotetrahydro-1,2-oxazine is typically achieved through standard laboratory techniques such as extraction, column chromatography, and recrystallization.

Alternative Synthetic Pathways for N-Nitrosotetrahydro-1,2-oxazin Ring System Formation

Besides the direct nitrosation of the pre-formed heterocycle, alternative strategies can be employed where the N-nitroso functionality is introduced at an earlier stage of the synthesis, followed by ring formation.

Cyclization Reactions Leading to the Tetrahydro-1,2-oxazine Skeleton

The formation of the tetrahydro-1,2-oxazine ring is a key step and can be accomplished through various cyclization reactions. These methods provide the necessary heterocyclic precursor for subsequent nitrosation or can be adapted to incorporate the nitroso group during the cyclization process.

Prominent Cyclization Strategies:

Hetero-Diels-Alder Reactions: The [4+2] cycloaddition of nitroso compounds with 1,3-dienes is a powerful method for constructing the 1,2-oxazine ring system. clockss.org This reaction can be catalyzed by various agents to control selectivity. mdpi.com

Cycloaddition of Nitrones: Nitrones can react with cyclopropanes in the presence of a Lewis acid to form highly functionalized tetrahydro-1,2-oxazines. pitt.edu This method allows for the creation of complex oxazine (B8389632) structures.

[3+3]-Annulation of Cyclic Nitronates: Cyclic nitronates can undergo a rhodium(II)-catalyzed reaction with vinyl diazoacetates to produce bicyclic systems containing a 1,2-oxazine ring. veeprho.com

Table 2: Examples of Cyclization Reactions for Tetrahydro-1,2-oxazine Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Hetero-Diels-Alder | Nitroso compound + 1,3-diene | Lewis Acid | 3,6-Dihydro-2H-1,2-oxazine |

| Nitrone Cycloaddition | Nitrone + Cyclopropanediester | Yb(OTf)₃ | Tetrahydro-1,2-oxazine |

| [3+3]-Annulation | Cyclic nitronate + Vinyl diazoacetate | Rh₂(Oct)₄ | Bicyclic nitroso acetal |

This table provides examples of synthetic routes to the tetrahydro-1,2-oxazine ring system, the precursor for N-Nitrosotetrahydro-1,2-oxazine.

Functional Group Transformations and Nitrosation Strategies

An alternative approach involves the synthesis of an open-chain precursor containing the N-nitroso group, which is then cyclized to form the desired heterocycle. This strategy relies on the careful selection of functional groups that can be transformed into the required linkages for ring closure without affecting the N-nitroso moiety. For instance, a suitably functionalized N-nitroso-γ-haloamine could potentially undergo intramolecular cyclization to yield N-Nitrosotetrahydro-1,2-oxazine. The N-nitrosation of hydroxylamines and their ethers can also serve as a pathway to precursors for cyclization. nih.gov

Chemo- and Regioselectivity in this compound Synthesis

Chemo- and regioselectivity are important considerations in the synthesis of N-Nitrosotetrahydro-1,2-oxazine, particularly when dealing with substituted analogues or complex precursors.

In the direct N-nitrosation of tetrahydro-1,2-oxazine, the primary selectivity issue is chemoselectivity. The reaction should selectively occur at the nitrogen atom without affecting other parts of the molecule. Given that the tetrahydro-1,2-oxazine ring is saturated and lacks other highly reactive functional groups, high chemoselectivity for N-nitrosation is generally expected under standard conditions. veeprho.com

For alternative synthetic pathways that involve cyclization, regioselectivity becomes a more prominent concern. For example, in hetero-Diels-Alder reactions, the orientation of the nitroso group relative to the diene determines the regiochemical outcome of the resulting 1,2-oxazine. The electronic and steric properties of the substituents on both the nitroso dienophile and the diene play a crucial role in directing this selectivity.

Isotopic Labeling Strategies for Mechanistic and Analytical Studies of this compound

While specific studies detailing the isotopic labeling of this compound are not extensively documented in publicly available literature, established methodologies for the isotopic labeling of analogous N-nitroso compounds and heterocyclic systems provide a clear framework for the synthesis of labeled versions of this molecule. These strategies are crucial for elucidating reaction mechanisms, understanding metabolic pathways, and for quantitative analysis. The primary isotopes of interest are stable isotopes such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).

The introduction of these isotopes can be achieved through two main approaches: by using isotopically labeled precursors during the synthesis of the tetrahydro-1,2-oxazine ring or during the subsequent nitrosation step.

Nitrogen-15 Labeling:

¹⁵N-labeling is particularly valuable for tracking the fate of the nitrogen atoms within the molecule, especially the nitroso group, in various chemical and biological processes. The most direct method for introducing a ¹⁵N label into the nitroso moiety is through the use of a ¹⁵N-labeled nitrosating agent. For instance, the reaction of tetrahydro-1,2-oxazine with [¹⁵N]sodium nitrite ([¹⁵N]NaNO₂) under acidic conditions would yield N-[¹⁵N]-Nitrosotetrahydro-1,2-oxazin. This approach has been successfully applied to the synthesis of other ¹⁵N-labeled N-nitroso compounds. Such labeled compounds are instrumental in nuclear magnetic resonance (NMR) spectroscopic studies and in mass spectrometry-based mechanistic investigations.

Deuterium Labeling:

Deuterium (²H) labeling is a powerful tool for probing reaction mechanisms through the study of kinetic isotope effects (KIEs). A significant KIE, observed as a change in reaction rate upon substitution of hydrogen with deuterium at a specific position, can indicate that the cleavage of the C-H bond at that position is involved in the rate-determining step of the reaction. For this compound, deuterium atoms can be introduced at various positions on the carbon backbone of the tetrahydro-1,2-oxazine ring. This would typically involve the use of deuterated starting materials in the synthesis of the parent heterocycle. For example, using appropriately deuterated precursors in the ring-forming reaction would lead to a deuterated tetrahydro-1,2-oxazine, which can then be nitrosated.

Deuterated analogues of N-nitroso compounds also serve as excellent internal standards for quantitative analysis using isotope dilution mass spectrometry. adventchembio.com This technique offers high accuracy and precision by correcting for sample loss during preparation and analysis. nih.govresearchgate.net

The table below outlines potential isotopic labeling strategies for this compound and their primary applications in research. It is important to note that this represents a proposed scheme based on established methodologies for similar compounds, pending specific experimental validation for this compound.

| Labeled Compound | Potential Synthetic Precursor(s) | Isotopic Label Position | Primary Application(s) |

| N-[¹⁵N]-Nitrosotetrahydro-1,2-oxazin | Tetrahydro-1,2-oxazine and [¹⁵N]Sodium Nitrite | Nitroso Nitrogen | Mechanistic studies of denitrosation reactions; NMR spectroscopy; Mass spectrometry tracer studies. |

| [x,x-²H₂]-N-Nitrosotetrahydro-1,2-oxazin | Deuterated precursors for tetrahydro-1,2-oxazine synthesis | Specific carbon(s) on the heterocyclic ring | Elucidation of metabolic pathways; Studies of kinetic isotope effects; Internal standard for quantitative analysis (Isotope Dilution). |

| [¹³C₄]-N-Nitrosotetrahydro-1,2-oxazin | [¹³C₄]-labeled precursors for ring synthesis | Carbon backbone | ¹³C NMR studies; Tracing the carbon skeleton in metabolic or degradation pathways. |

The application of these isotopically labeled compounds in conjunction with sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would provide significant insights into the chemical and biological behavior of this compound. b-cdn.net For example, studies on the metabolism of deuterated nitrosamines have provided evidence for the role of enzymatic C-H bond cleavage in their bioactivation. nih.gov Similar approaches with labeled this compound could clarify its metabolic fate and mechanisms of action.

**chemical Reactivity and Mechanistic Studies of N Nitrosotetrahydro 1,2 Oxazin**

Reductive Transformations of N-Nitrosotetrahydro-1,2-oxazin

The N-nitroso group is susceptible to reduction by various reagents, primarily leading to two classes of products: the corresponding hydrazine (B178648) via reduction of the N=O bond or the parent secondary amine via reductive cleavage of the N-N bond (denitrosation). nih.gov

Catalytic Hydrogenation: This method is effective for the reduction of N-nitrosamines. The choice of catalyst influences the reaction outcome.

Palladium, Platinum, and Rhodium Catalysts: Using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), N-nitrosamines are typically reduced to the corresponding 1,1-disubstituted hydrazines. nih.govacs.org The side reaction, cleavage to the secondary amine, can be suppressed by the addition of salts like ammonium (B1175870) acetate (B1210297) or calcium chloride to the reaction medium. acs.org

Raney Nickel: This catalyst tends to promote the complete cleavage of the N-N bond, resulting in denitrosation to yield the parent secondary amine. nih.govnih.govresearchgate.net

Hydride Reductions: Strong hydride reagents are commonly employed for nitrosamine (B1359907) reduction.

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent is widely used to convert N-nitrosamines into their corresponding hydrazines in good yields. nih.govwhiterose.ac.ukacs.org Under certain conditions, LiAlH₄ can also be used to effect denitrosation, cleaving the N-N bond to regenerate the secondary amine. nih.gov

The reduction of N-Nitrosotetrahydro-1,2-oxazine can yield two principal products depending on the conditions and reagents used.

Formation of the Secondary Amine (Denitrosation): Reductive cleavage of the N-N bond yields the parent secondary amine, tetrahydro-1,2-oxazine. This is a common pathway when using catalysts like Raney Nickel or under specific protolytic denitrosation conditions. acs.orgnih.gov

Formation of the Hydrazine: Reduction of the nitroso group without N-N bond cleavage results in the formation of N-aminotetrahydro-1,2-oxazine. This is the typical product when using LiAlH₄ or catalytic hydrogenation with palladium or platinum catalysts. nih.govacs.org

Ring-opened products are not typically formed from the standard chemical reduction of the N-nitroso group. Such products are more commonly associated with the metabolic oxidation of cyclic nitrosamines, which proceeds through α-hydroxylation followed by spontaneous ring-opening to form a reactive diazonium ion. nih.gov

| Reagent/Catalyst | Primary Product from N-Nitrosotetrahydro-1,2-oxazine | Reaction Type | Reference |

|---|---|---|---|

| LiAlH₄ | N-Aminotetrahydro-1,2-oxazine | N=O Reduction | nih.govwhiterose.ac.uk |

| H₂ / Pd/C | N-Aminotetrahydro-1,2-oxazine | N=O Reduction | nih.govacs.org |

| H₂ / Raney Ni | Tetrahydro-1,2-oxazine | N-N Cleavage (Denitrosation) | nih.govnih.gov |

| Zn / Acetic Acid | N-Aminotetrahydro-1,2-oxazine | N=O Reduction | nih.gov |

Oxidative Reactivity of this compound

The N-nitroso group can undergo oxidation to form an N-nitramine. This transformation typically requires strong oxidizing agents. For instance, treatment of a nitrosamine with peroxytrifluoroacetic acid effectively oxidizes the nitroso moiety to a nitro group, yielding the corresponding N-nitramine. nih.gov

In the context of biological systems, the oxidative metabolism of nitrosamines by cytochrome P450 enzymes is a critical activation pathway. enamine.netnih.gov This process involves the oxidation of the carbon atom alpha to the N-nitroso group (α-hydroxylation). For cyclic nitrosamines, the resulting α-hydroxynitrosamine is unstable and undergoes spontaneous ring-opening, which ultimately generates a highly reactive alkyldiazonium ion. nih.gov

Furthermore, N-nitrosamines can be degraded by advanced oxidation processes (AOPs), such as treatment with ozone or hydroxyl radicals (HO•), which are often used in water purification. mdpi.comtandfonline.com The mechanism involves either hydrogen atom abstraction from an α-carbon or the addition of a hydroxyl radical to one of the nitrogen atoms, initiating a cascade of reactions that leads to the decomposition of the nitrosamine. mdpi.com

Electrophilic Oxidation of the N-Nitroso Moiety (e.g., to Nitramines)

The N-nitroso group (N-N=O) in N-nitrosamines can undergo electrophilic oxidation to form the corresponding N-nitramine (N-NO2) moiety. This transformation typically requires strong oxidizing agents. While specific studies detailing the oxidation of N-Nitrosotetrahydro-1,2-oxazine to its corresponding nitramine are not extensively documented in publicly available literature, the general reactivity pattern of N-nitrosamines suggests that reagents like peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or other potent oxidants could effect this conversion. The mechanism involves the electrophilic attack of the oxidant on the lone pair of electrons of the amino nitrogen, followed by rearrangement. The stability and reactivity of the resulting N-nitrotetrahydro-1,2-oxazine would be of interest for energetic materials research.

Oxidative Ring-Opening and Degradation Pathways

The 1,2-oxazine ring is characterized by a relatively weak N-O bond, which is susceptible to cleavage under various conditions, leading to ring-opening and potential degradation products. rsc.org Oxidative conditions can facilitate this process. For the related 5,6-dihydro-4H-1,2-oxazine-N-oxides, treatment with an oxidizing agent like m-CPBA can lead to oxidative N-O bond cleavage, yielding nitroalcohols. researchgate.net

In the context of N-Nitrosotetrahydro-1,2-oxazine, oxidative degradation pathways could be initiated either by oxidation at the nitroso group or by attack on the heterocyclic ring. Metabolic processes, for instance, can involve oxidative pathways. The metabolic reduction of an N-nitroso group can yield a hydroxylamine, which is an intermediate comparable to that formed from the hydroxylation of an aromatic amine. researchgate.net Further oxidation can lead to ring cleavage. An interrupted Nef reaction of related cyclic nitronic esters (1,2-oxazine-N-oxides) with hydrochloric acid results in ring opening to form chloronitroso compounds, highlighting the ring's susceptibility to cleavage upon reaction at the nitrogen-oxygen functionality. researchgate.netrsc.org The specific products of oxidative degradation of N-Nitrosotetrahydro-1,2-oxazine would depend on the reagents and conditions employed, but would likely involve cleavage of the N-O bond to form linear amino alcohol derivatives or their further oxidized products.

Electrophilic and Nucleophilic Reactions Involving the Oxazine (B8389632) Ring

The saturated nature of the tetrahydro-1,2-oxazine ring means its reactivity towards electrophiles and nucleophiles is different from its unsaturated or aromatic counterparts. Reactions often involve the heteroatoms or lead to ring transformations.

Substitution and Addition Reactions on the Saturated Heterocycle

Reactions on the saturated tetrahydro-1,2-oxazine ring typically involve functionalization at the carbon atoms or reactions at the nitrogen atom after removal of the nitroso group.

Nucleophilic Reactions : Hard nucleophiles like Grignard reagents and organolithiums can add to the C=N double bond of unsaturated 5,6-dihydro-4H-1,2-oxazines. researchgate.net For the fully saturated N-Nitrosotetrahydro-1,2-oxazine, direct nucleophilic substitution on the ring carbons is generally difficult without activating groups. Reactions would more likely proceed via initial interaction with the N-nitroso group or by deprotonation at a carbon alpha to a heteroatom, if a strong enough base is used.

Addition Reactions : Addition reactions are more characteristic of the synthesis of the ring system itself rather than reactions on the saturated heterocycle. The hetero-Diels-Alder reaction, for example, is a powerful method for constructing the 1,2-oxazine ring from nitroso compounds and dienes or from nitroalkenes and alkenes. mdpi.comresearchgate.net These cycloadditions form the ring system, which can then be reduced to the tetrahydro- level.

Thermal Decomposition Pathways and Kinetics of this compound

The thermal stability and decomposition of N-nitroso compounds are of critical importance for assessing their persistence and potential hazards. The thermal decomposition of N-Nitrosotetrahydro-1,2-oxazine is expected to be initiated by the cleavage of the weakest bonds in the molecule, typically the N-N or N-O bonds.

Research on related structures provides insight into potential decomposition pathways. For instance, a class of N-trityl 3,6-dihydro-1,2-oxazines has been developed as thermal nitric oxide (NO) donors. nih.gov These compounds release NO upon heating above 90 °C, suggesting a pathway involving the cleavage of the N-substituent bond followed by decomposition of the heterocyclic ring. nih.gov

Studies on the thermal decomposition of other nitroso compounds, such as 1-nitroso-2-naphthol (B91326), show that the process is often exothermic and can be influenced by the heating rate. nih.govresearchgate.net The activation energy for the thermal decomposition of 1-nitroso-2-naphthol was calculated to be 83.323 kJ/mol. nih.gov The decomposition products included aliphatic nitro compounds, carbonyl compounds, and amines. researchgate.net

For N-Nitrosotetrahydro-1,2-oxazine, a plausible initial step in thermal decomposition would be the homolytic cleavage of the N-N bond to release nitric oxide and a tetrahydro-1,2-oxazinyl radical. This radical could then undergo further fragmentation, including cleavage of the weak O-C or N-O bonds of the ring. The kinetics of such a decomposition, including activation energy (Ea) and the pre-exponential factor (A), would need to be determined experimentally using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). orientjchem.orgmdpi.comscielo.brresearchgate.net

Table of Activation Energies for Thermal Decomposition of Related Compounds

| Compound | Activation Energy (Ea) | Method | Reference |

| 1-Nitroso-2-naphthol | 83.323 kJ/mol | Kissinger | nih.gov |

| o-Nitrobenzoic Acid | 131.31 kJ/mol | Isoconversional | scielo.br |

| m-Nitrobenzoic Acid | 203.43 kJ/mol | Isoconversional | scielo.br |

| p-Nitrobenzoic Acid | 157.00 kJ/mol | Isoconversional | scielo.br |

| Oxomemazine | 128.78–133.85 kJ/mol | Isoconversional | orientjchem.org |

**spectroscopic Characterization and Advanced Structural Elucidation of N Nitrosotetrahydro 1,2 Oxazin**

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism

NMR spectroscopy is a powerful tool for investigating the conformational dynamics and potential tautomeric forms of N-Nitrosotetrahydro-1,2-oxazine.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer detailed information about the electronic environment of each nucleus within the molecule. In N-Nitrosotetrahydro-1,2-oxazine, the chemical shifts of the protons and carbons are influenced by the electronegativity of the neighboring nitrogen and oxygen atoms within the oxazine (B8389632) ring and the nitroso group. oregonstate.edubhu.ac.in The ¹³C NMR spectrum exhibits a wide range of chemical shifts, which helps in distinguishing between different carbon environments, such as those adjacent to the oxygen versus the nitrogen atoms. oregonstate.edulibretexts.org Quaternary carbons, those without attached protons, typically show weaker signals. oregonstate.edu

Proton-proton coupling constants (J-values) obtained from ¹H NMR are crucial for determining the dihedral angles between adjacent protons, thereby providing insights into the ring's conformation. organicchemistrydata.org Similarly, one-bond and long-range carbon-proton coupling constants can further refine the structural assignment. researchgate.net The analysis of these parameters helps in understanding the preferred three-dimensional structure of the molecule in solution. researchgate.net The stability and hydrolysis of the oxazine ring can also be monitored using proton NMR spectroscopy by observing changes in the spectra over time. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for N-Nitrosotetrahydro-1,2-oxazine Derivatives

| Nucleus | Position | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Protons adjacent to Oxygen | ~3.5 - 4.5 | Deshielded due to electronegative oxygen. |

| ¹H | Protons adjacent to Nitrogen | ~2.5 - 3.5 | Less deshielded compared to O-adjacent protons. |

| ¹³C | Carbon adjacent to Oxygen (C-O) | ~60 - 80 | Typical range for ethers/alkoxy groups. oregonstate.edu |

| ¹³C | Carbon adjacent to Nitrogen (C-N) | ~40 - 60 | Influenced by the nitroso group. |

Note: The exact chemical shifts can vary depending on the solvent and specific substitution on the ring.

The N-N single bond in N-nitrosamines, including N-Nitrosotetrahydro-1,2-oxazine, exhibits a significant barrier to rotation due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons into the N=O group. tripod.comnanalysis.com This restricted rotation leads to the existence of distinct conformers (rotamers), which can be observed by NMR spectroscopy. tripod.commontana.edu

Dynamic NMR (DNMR) is employed to study these conformational changes. montana.eduucl.ac.uk At low temperatures, the rotation around the N-N bond is slow on the NMR timescale, resulting in separate signals for protons and carbons in the different magnetic environments of each rotamer. tripod.comucl.ac.uk As the temperature increases, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the separate signals broaden and merge into a single, averaged signal. montana.eduucl.ac.uk By analyzing the line shapes at different temperatures, the energy barrier for this rotational process can be calculated, providing valuable information about the molecule's flexibility and the stability of its conformers. montana.edunih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

The N-nitroso group gives rise to characteristic vibrational bands. The N=O stretching vibration is a strong absorption in the IR spectrum, typically appearing in the region of 1450-1500 cm⁻¹. The exact frequency can be influenced by the electronic environment and the conformation of the molecule. The N-N stretching vibration is generally weaker in the IR spectrum but can be more prominent in the Raman spectrum. lippertt.ch In related triazene (B1217601) compounds, the N=N stretching frequency is easily identified in the Raman spectrum due to its high intensity. lippertt.ch

The tetrahydro-1,2-oxazine ring has several characteristic vibrational modes. researchgate.net The asymmetric stretching of the C-O-C bond within the ring typically appears as a significant band around 1230 cm⁻¹. researchgate.net A band often observed around 950 cm⁻¹ is characteristic of the oxazine ring skeletal mode. researchgate.net Isotopic substitution, such as using ¹⁵N, can help to definitively assign vibrations involving the nitrogen atom by observing the shift in the corresponding spectral bands. conicet.gov.ar Both IR and Raman spectroscopy can be used to identify these ring vibrations, although their relative intensities may differ, providing complementary information. americanpharmaceuticalreview.comfaccts.de

Table 2: Key IR and Raman Vibrational Frequencies for N-Nitrosotetrahydro-1,2-oxazine

| Vibrational Mode | Technique | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N=O Stretch | IR | 1450 - 1500 | Strong |

| N-N Stretch | Raman | 1100 - 1200 | Medium to Strong |

| C-O-C Asymmetric Stretch | IR | ~1230 | Strong |

| Oxazine Ring Skeletal Mode | IR/Raman | ~950 | Medium |

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. nih.gov In the analysis of N-Nitrosotetrahydro-1,2-oxazine, the molecular ion peak [M]⁺ would confirm its molecular weight.

The fragmentation pattern observed in the mass spectrum is crucial for structural elucidation. nih.gov Common fragmentation pathways for N-nitrosamines involve the cleavage of the N-N bond, leading to the loss of the NO radical (·NO), resulting in a prominent peak at M-30. Another characteristic fragmentation is alpha-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. For N-Nitrosotetrahydro-1,2-oxazine, this could involve the fragmentation of the oxazine ring. researchgate.net The initial cleavage often involves the loss of the nitroso group, followed by the breakdown of the heterocyclic ring. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the fragments, allowing for the determination of their elemental composition and further confirming the proposed fragmentation pathways. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| N-Nitrosotetrahydro-1,2-oxazine |

| N-nitrosamines |

| N,N-dimethylacetamide |

High-Resolution Mass Spectrometry and Isotopic Patternsnih.gov

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. savemyexams.com For N-Nitrosotetrahydro-1,2-oxazine (C₄H₈N₂O₂), HRMS provides an exact mass that distinguishes it from other isomers or compounds with the same nominal mass.

The theoretical monoisotopic mass of the neutral molecule is calculated to be 116.05858 Da. In typical electrospray ionization (ESI) in positive mode, the compound is observed as the protonated molecule, [M+H]⁺, with a theoretical exact mass of 117.06585 Da. HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FTICR) mass spectrometers, can measure this value with mass accuracy typically below 5 parts per million (ppm), confirming the elemental formula C₄H₈N₂O₂. mdpi.comthermofisher.com

Furthermore, HRMS resolves the isotopic pattern arising from the natural abundance of stable isotopes (¹³C, ¹⁵N, ²H, ¹⁷O, and ¹⁸O). The relative intensities of these isotopic peaks (A+1, A+2) in the mass spectrum must match the theoretical distribution calculated for the proposed formula, providing an additional layer of confirmation. An unresolved background matrix ion could lead to inaccurate mass measurements at lower resolutions, highlighting the importance of high-resolution analysis for unambiguous identification. spectroscopyonline.com

Table 1: Theoretical High-Resolution Mass Spectrometry Data for N-Nitrosotetrahydro-1,2-oxazine [M+H]⁺ This table presents the calculated exact mass and isotopic distribution for the protonated form of N-Nitrosotetrahydro-1,2-oxazine. The data is generated based on theoretical principles and known isotopic abundances.

| Ion Species | Elemental Composition | Exact Mass (Da) | Relative Abundance (%) |

| [M+H]⁺ | C₄H₉N₂O₂ | 117.06585 | 100.00 |

| [M+1+H]⁺ | C₃¹³CH₉N₂O₂ | 118.06921 | 4.54 |

| [M+1+H]⁺ | C₄H₉N¹⁵NO₂ | 118.06288 | 0.74 |

| [M+2+H]⁺ | C₄H₉N₂O¹⁸O | 119.07010 | 0.41 |

Tandem Mass Spectrometry (MS/MS) for Daughter Ion Analysisnih.govwikipedia.org

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion (in this case, the protonated molecule at m/z 117.1) and analyzing the resulting product ions, also known as daughter ions. encyclopedia.pubnih.gov This technique helps to identify functional groups and the core structure of the molecule.

For many N-nitrosamines, a characteristic fragmentation pathway involves the neutral loss of the nitroso group (•NO, 30 Da) or nitrous acid (HONO, 47 Da) upon collision-induced dissociation (CAD). However, it has been noted that not all N-nitroso compounds yield consistent, diagnostic fragment ions through standard CAD methods, which can complicate their identification. nih.gov For N-Nitrosotetrahydro-1,2-oxazine, expected fragmentation would involve the loss of the N=O group and subsequent cleavages of the heterocyclic ring.

A plausible fragmentation pathway for the protonated molecule [C₄H₈N₂O₂ + H]⁺ would begin with the loss of the nitroso radical (•NO), leading to a prominent daughter ion at m/z 87.1. Further fragmentation of the remaining tetrahydro-1,2-oxazine ring could occur through various ring-opening mechanisms.

Table 2: Plausible Daughter Ions of N-Nitrosotetrahydro-1,2-oxazine in MS/MS Analysis This table outlines the potential daughter ions generated from the protonated precursor ion of N-Nitrosotetrahydro-1,2-oxazine during tandem mass spectrometry. The proposed structures are based on established fragmentation principles for related compounds.

| Precursor Ion (m/z) | Daughter Ion (m/z) | Proposed Neutral Loss | Proposed Daughter Ion Structure |

| 117.1 | 87.1 | •NO | Protonated tetrahydro-1,2-oxazine |

| 117.1 | 70.0 | HONO, H | Butadiene radical cation |

| 87.1 | 59.1 | C₂H₄ | [C₂H₅NO]⁺ fragment |

| 87.1 | 43.1 | C₂H₄O | [C₂H₅N]⁺ fragment |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactionslibretexts.org

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netscielo.org.mx By analyzing the diffraction pattern of X-rays passing through a single crystal of N-Nitrosotetrahydro-1,2-oxazine, one can obtain detailed information on its solid-state conformation, including exact bond lengths, bond angles, and torsional angles. researchgate.net

If a crystal structure were determined, it would reveal the conformation of the six-membered tetrahydro-1,2-oxazine ring. Saturated six-membered heterocyclic rings typically adopt non-planar conformations like a chair, boat, or twist-boat to minimize steric and torsional strain. Theoretical analyses of related 1,2-oxazine systems suggest that chair-like conformers are often energetically favored.

Furthermore, the crystallographic data would elucidate the intermolecular interactions that dictate the crystal packing. Key interactions would likely involve the polar N-N=O group. Although not a strong hydrogen bond acceptor, the oxygen atom of the nitroso group and the ring oxygen could participate in weak C-H···O hydrogen bonds with neighboring molecules. Dipole-dipole interactions between the polar nitroso groups would also be expected to play a significant role in the crystal lattice stabilization. Understanding these non-covalent interactions is crucial for rationalizing the compound's physical properties, such as melting point and solubility.

Note: As of this writing, a public-domain crystal structure for N-Nitrosotetrahydro-1,2-oxazine is not available. The information presented describes the principles of the technique and the expected structural insights that would be gained from such an analysis.

**theoretical and Computational Chemistry of N Nitrosotetrahydro 1,2 Oxazin**

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Nitrosotetrahydro-1,2-oxazin. Methodologies such as DFT are widely employed due to their balance of accuracy and computational efficiency in studying N-nitroso compounds. nih.gov These calculations can determine the molecular geometry, electronic structure, and the nature of chemical bonds within the molecule.

The electronic behavior of this compound is governed by its molecular orbitals. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important for predicting chemical reactivity. researchgate.netnih.gov

Molecules with high HOMO energy values are more effective electron donors and thus more reactive in nucleophilic reactions. nih.gov Conversely, the LUMO energy relates to a molecule's ability to accept electrons. For N-nitroso compounds, the HOMO energy is a descriptor related to the ionization potential and is crucial in modeling molecular reactivity. nih.gov

To further refine the understanding of reactivity, methods like Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) analysis are used. researchgate.net These calculations provide a detailed picture of the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers, which are the likely sites for chemical attack. researchgate.net

Table 1: Significance of Molecular Orbital Parameters in Reactivity Analysis

| Parameter | Significance |

| HOMO Energy | Indicates the ability to donate electrons; higher values suggest greater nucleophilicity and reactivity. nih.gov |

| LUMO Energy | Indicates the ability to accept electrons; lower values suggest greater electrophilicity. |

| HOMO-LUMO Gap | A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. |

| Charge Distribution | Identifies nucleophilic and electrophilic sites within the molecule, predicting regions of reactivity. researchgate.net |

This table is generated based on principles of computational chemistry.

Table 2: Representative Bond Dissociation Energies (BDE) of Related Chemical Bonds

| Bond | Compound | BDE (kcal/mol) |

| CH₃-NO | Nitrosomethane | 174.9 |

| C₂H₅-NO | Nitrosoethane | 175.7 |

| CH₃-NO₂ | Nitromethane | 247 |

| N-N | Dinitrogen (N≡N) | 962 |

| Cu⁺-NO | Copper-Nitrosyl Ion | 26.1 (1.13 eV) |

Data sourced from references ucsb.edu and nih.gov. Note: To convert eV to kcal/mol, 1 eV = 23.06 kcal/mol.

The reaction energetics of nitrosamine (B1359907) activation have been modeled computationally for analogous structures, such as N-nitrosopiperazine (NPZ). frontiersin.org These studies reveal the energy profile of metabolic activation, a critical pathway for nitrosamines. The process typically involves an initial proton transfer, followed by the formation of a diazonium ion. frontiersin.org For NPZ, the initial proton transfer is endothermic with a significant activation barrier, while the subsequent formation of the diazonium ion is a highly exothermic, barrierless step. frontiersin.org

Table 3: Calculated Reaction Energetics for the Activation of N-Nitrosopiperazine (NPZ) as an Analogue

| Reaction Step | Activation Barrier (kcal/mol) | Reaction Free Energy (kcal/mol) |

| Proton Transfer | +28.6 | +9.0 |

| Diazonium Ion Formation | Barrierless | -40.2 |

Data sourced from a computational study on NPZ, a structural analogue of this compound. frontiersin.org

Conformational Analysis and Potential Energy Surfaces of the this compound Ring

The three-dimensional structure and flexibility of the this compound ring are key to its interactions and reactivity. Conformational analysis, aided by the calculation of potential energy surfaces (PES), helps identify the most stable conformations and the energy barriers between them. researchgate.netrsc.org The saturated 1,2-oxazine ring is not planar and is expected to adopt puckered conformations, such as chair or boat forms, to minimize steric and torsional strain. nih.gov Theoretical calculations can determine the relative energies of these conformers and the transition states that connect them. researchgate.net

The flexibility of the six-membered ring allows for conformational changes through processes like ring inversion and rotation around single bonds. A key dynamic process in N-nitrosamines is the rotation around the N-N bond. For N-methyltetrahydro-1,2-oxazine, a closely related compound, the barrier for nitrogen inversion has been determined to be 13.7 kcal/mol. rsc.org This value was specifically identified as the barrier to nitrogen inversion rather than a full ring inversion. rsc.org Computational studies on other 1,2-oxazine derivatives have also been used to calculate the energy barriers for bond rotation, which are typically in a similar range. researchgate.net

Table 4: Calculated Energy Barriers for Inversion and Rotation in 1,2-Oxazine Systems

| Process | Compound System | Energy Barrier (kcal/mol) |

| Nitrogen Inversion | N-methyltetrahydro-1,2-oxazine | 13.7 |

| C=N Bond Rotation | Bicyclic 1,2-oxazines | 13.8 - 14.7 |

Data sourced from references researchgate.net and rsc.org.

The presence, nature, and position of substituents on the 1,2-oxazine ring can have a profound impact on its preferred conformation. researchgate.net Substituents can introduce steric hindrance or electronic effects, such as anomeric interactions, that stabilize certain geometries over others. For instance, in studies of bicyclic systems derived from 1,2-oxazine N-oxides, a cis-junction between the fused rings was observed, a preference that can be attributed to stabilizing anomeric effects within the O-N-O moiety. mdpi.com Computational modeling helps predict these preferences by calculating the Boltzmann-weighted populations of all possible low-energy conformers, thereby identifying the most prevalent structures under given conditions. researchgate.net

Reaction Mechanism Modeling using Computational Approaches

Computational modeling is a powerful tool for mapping the detailed step-by-step mechanisms of chemical reactions. researchgate.net For this compound and related compounds, DFT calculations have been used to investigate reaction pathways, identify intermediates and transition states, and calculate activation energies. mdpi.comfrontiersin.orgresearchgate.net

One critical area of study is the mechanism of metabolic activation. As modeled for the analogue N-nitrosopiperazine (NPZ), the activation pathway begins with a proton transfer to the nitrosamine group, proceeding through a high-energy transition state. frontiersin.org This is followed by the spontaneous release of N₂ to form a highly reactive cation intermediate. frontiersin.org The ability to calculate the energies of these stationary points on the potential energy surface provides a quantitative understanding of the reaction's feasibility and kinetics. frontiersin.org

Computational methods are also applied to understand synthetic routes. For example, the mechanism of the Hetero Diels-Alder reaction to form 1,2-oxazine N-oxides has been explored using DFT and Bonding Evolution Theory (BET). mdpi.com These studies have shown that the reaction proceeds through a polar, single-step mechanism involving the formation of two new bonds in a concerted but highly asynchronous manner. mdpi.com Such detailed mechanistic insights are crucial for optimizing reaction conditions and designing new synthetic strategies.

Transition State Characterization for Nitrosation and Denitrosation Reactions

Computational chemistry plays a pivotal role in characterizing the high-energy transition states of chemical reactions, which are often difficult to study experimentally. For N-Nitrosotetrahydro-1,2-oxazine, understanding the transition states for its formation (nitrosation) and cleavage (denitrosation) is fundamental to assessing its chemical behavior. While specific computational studies on N-Nitrosotetrahydro-1,2-oxazine are limited, research on analogous cyclic and acyclic nitrosamines provides a strong basis for understanding these processes.

Nitrosation: The formation of N-nitrosamines typically involves the reaction of a secondary amine with a nitrosating agent. DFT calculations have been employed to model these reactions. For instance, the nitrosation of secondary amines by dinitrogen tetroxide has been shown to proceed through an adduct with a low activation energy barrier. cardiff.ac.uk In a study on the nitrosolysis of N-hydroxymethyldialkylamines, DFT calculations revealed that the reaction barrier is significantly influenced by the presence of a catalyst; the Gibbs free energy of activation was calculated to be 3.3 kcal/mol when catalyzed by ammonia, compared to 13.7 kcal/mol with a water molecule. rsc.org This highlights the sensitivity of the nitrosation transition state to the chemical environment.

Denitrosation: Denitrosation, the cleavage of the N-NO bond, is a key reaction for N-nitrosamines. Transnitrosation, where the nitroso group is transferred to another molecule like glutathione (B108866) (GSH), is a form of denitrosation. DFT calculations on the transnitrosation of sulfur-containing cyclic N-nitrosamines have determined the activation energies for this process. clockss.org The calculations showed that the activation energy, and thus the reaction rate, is highly dependent on the structure of the nitrosamine, with calculated values ranging from 2.7 to 13.5 kcal/mol. clockss.org These computational findings indicate that the stability of the transition state, influenced by the ring conformation and electronic effects, is crucial in determining the denitrosation liability of cyclic nitrosamines. clockss.org

Table 1: Calculated Activation Energies for Nitrosation and Denitrosation of Model Compounds This table presents data from computational studies on compounds analogous to N-Nitrosotetrahydro-1,2-oxazine to illustrate typical energy barriers.

| Reaction Type | Model Compound/Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Source |

|---|---|---|---|---|

| Nitrosation | N-hydroxymethyldialkylamine + NO⁺ (NH₃ catalyst) | DFT | 3.3 | rsc.org |

| Nitrosation | N-hydroxymethyldialkylamine + NO⁺ (H₂O) | DFT | 13.7 | rsc.org |

| Denitrosation | Transnitrosation from N-Nitrosothiazinane-2-thione to GSH | DFT (B3LYP/6-31G+[d, p], SMD Water) | 2.7 | clockss.org |

| Denitrosation | Transnitrosation from N-Nitrosothiazolidine-2-thione to GSH | DFT (B3LYP/6-31G+[d, p], SMD Water) | 7.2 | clockss.org |

| Denitrosation | Transnitrosation from N-Nitrosothiazinane-2-one to GSH | DFT (B3LYP/6-31G+[d, p], SMD Water) | 13.5 | clockss.org |

Computational Insights into Photochemical and Thermal Decomposition Pathways

Photochemical Decomposition: The interaction of N-nitrosamines with UV light can lead to their decomposition. Computational studies have been essential in mapping the complex pathways of these photochemical reactions. The primary photochemical event for N-nitrosamines is often the homolytic cleavage of the N–N bond, generating an aminium radical and a nitric oxide radical. acs.org DFT calculations on N-nitrosodimethylamine (NDMA) confirm that the N-N bond is susceptible to breakage upon UV photolysis. mdpi.com Quantum yields for different photochemical pathways of NDMA have been determined using models based on DFT calculations, with N-N bond cleavage being a major route. rsc.org In the presence of oxygen, the photochemistry becomes more complex. Combined experimental and DFT studies have shown that irradiation of nitrosamines can lead to the formation of a peroxy intermediate. researchgate.netcuny.edu The decomposition rates are also influenced by molecular structure; computational and experimental data indicate that dialkylnitrosamines, which have labile α-C-H groups, tend to decompose much more rapidly under photolytic conditions than diarylnitrosamines. cuny.eduresearchgate.net

Thermal Decomposition: In the absence of light, N-nitrosamines can decompose through thermal pathways, a process that is central to their metabolic activation and carcinogenicity. The key initial step is the enzymatic hydroxylation at the α-carbon. frontiersin.orgnih.gov While this initial enzymatic step is highly exothermic, the subsequent steps leading to the formation of reactive electrophiles have been extensively studied using quantum chemical calculations. frontiersin.orgnih.govfrontiersin.org

Using the cyclic nitrosamine N-nitrosopiperidine (NPIP) as a model, DFT calculations have mapped the free energy profile of its decomposition following α-hydroxylation. frontiersin.org These calculations show the formation of an intermediate diazonium ion, which is a potent alkylating agent. frontiersin.orgnih.gov The relative stability of this diazonium ion versus a corresponding carbenium ion, and the transition state barriers for their reactions with nucleophiles like water or DNA, determine the compound's ultimate reactivity and biological effect. frontiersin.orgnih.gov For NPIP, the calculated activation free energy for the proton transfer step that initiates the breakdown of the α-hydroxy N-nitrosamine intermediate is 27.1 kcal/mol. frontiersin.org

Table 2: Calculated Free Energies for the Metabolic Activation Pathway of N-Nitrosopiperidine (NPIP) Data from quantum chemical calculations on the decomposition of the α-hydroxylated NPIP intermediate. Energies are relative to this intermediate.

| Reaction Step | Species | Type of Energy | Calculated Value (kcal/mol) | Source |

|---|---|---|---|---|

| Proton Transfer | Transition State 1 (1 -> 2) | Activation Free Energy (ΔG‡) | 27.1 | frontiersin.org |

| Diazonium Ion Formation | Diazonium Ion (3) | Reaction Free Energy (ΔG) | +14.6 | nih.gov |

| Carbenium Ion Formation | Carbenium Ion (4R) | Reaction Free Energy (ΔG) | +12.3 | nih.gov |

| Reaction with Guanine | Transition State (3 -> 5G) | Activation Free Energy (ΔG‡) | +14.2 | nih.gov |

| Reaction with Guanine | DNA Adduct (5G) | Reaction Free Energy (ΔG) | -94.3 | nih.gov |

Molecular Dynamics Simulations for Solvent Effects and Molecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed information about conformational dynamics, solvent effects, and intermolecular interactions. unilim.fr For a molecule like N-Nitrosotetrahydro-1,2-oxazine, MD simulations can offer atomistic-level understanding of its behavior in different environments, such as in aqueous solution or interacting with biological macromolecules.

Solvent Effects: The presence of a solvent can significantly alter the properties and reactivity of a solute. d-nb.info MD simulations can model the explicit interactions between the solute and surrounding solvent molecules. By analyzing the trajectories from an MD simulation, one can calculate properties like the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from the solute, and the number and lifetime of hydrogen bonds. These analyses reveal the structure of the solvent shell around the molecule. This information is crucial for understanding solubility and how the solvent might mediate reactions. nih.gov While specific MD studies on N-Nitrosotetrahydro-1,2-oxazine are not prominent in the literature, the methodologies are well-established for predicting and understanding solvent effects on molecular interactions and reaction barriers. d-nb.infonih.gov

Molecular Interactions: MD simulations are widely used to investigate the interactions between small molecules and biological targets like proteins or DNA. researchgate.net For example, MD simulations have been used to study the interaction of tobacco-specific nitrosamines with the metabolic enzyme Cytochrome P450 2A13. researchgate.net These simulations provide insights into the stability of the ligand within the enzyme's active site and allow for the calculation of binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). researchgate.net Such calculations can predict the binding affinity of a ligand to a receptor, a critical aspect of pharmacology and toxicology. The binding free energies for N'-Nitrosoanabasine (NAB) and N'-Nitrosoanatabine (NAT) with CYP2A13 were calculated to be -38.19 kcal/mol and -31.08 kcal/mol, respectively, indicating spontaneous and favorable binding. researchgate.net This approach could be directly applied to study the interactions of N-Nitrosotetrahydro-1,2-oxazine with its potential biological targets.

Table 3: Calculated Binding Free Energies for Nitrosamine-Enzyme Interactions from MD Simulations This table presents example data from an MD simulation study on tobacco nitrosamines to illustrate the insights gained from such methods.

| System | Binding Free Energy (ΔG_bind) (kcal/mol) | Key Favorable Energy Contributions | Source |

|---|---|---|---|

| CYP2A13 - N'-Nitrosoanabasine (NAB) | -38.19 | van der Waals, Electrostatic | researchgate.net |

| CYP2A13 - N'-Nitrosoanatabine (NAT) | -31.08 | van der Waals, Electrostatic | researchgate.net |

**analytical Methodologies for Detection and Quantification of N Nitrosotetrahydro 1,2 Oxazin in Chemical and Environmental Matrices**

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation of N-Nitrosotetrahydro-1,2-oxazine from complex sample matrices prior to its quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly utilized techniques.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile nitrosamines. The methodology involves the separation of compounds in a gaseous mobile phase followed by their detection based on their mass-to-charge ratio. For the analysis of nitrosamines, including the potential application to N-Nitrosotetrahydro-1,2-oxazine, a capillary column is typically used for separation.

Electron ionization (EI) is a common ionization technique in GC-MS, although chemical ionization (CI) can also be employed to achieve softer ionization and reduce fragmentation, which can be beneficial for structural elucidation. The mass spectrometer provides high selectivity and sensitivity, allowing for the identification and quantification of target analytes at trace levels. Isotope dilution techniques, where a stable isotope-labeled internal standard is used, are often employed to improve the accuracy and precision of quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Table 1: Typical GC-MS Parameters for Nitrosamine (B1359907) Analysis

| Parameter | Typical Setting |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 40-60 °C, ramped to 280-300 °C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |

| Detector | Mass Spectrometer (Quadrupole, Ion Trap, or High Resolution) |

High-performance liquid chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of compounds, including those that are thermally labile or non-volatile, which can be an advantage for some nitrosamines. The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.

For the detection of nitrosamines like N-Nitrosotetrahydro-1,2-oxazine, several types of detectors can be coupled with HPLC:

UV-Visible Detector: This detector measures the absorption of ultraviolet or visible light by the analyte. The N-nitroso functional group exhibits a characteristic absorption in the UV region, which allows for its detection.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used in LC-MS for nitrosamine analysis.

Chemiluminescence Detector: This highly selective and sensitive detector is specific for the nitroso group and is discussed in more detail in section 6.2.2.

Table 2: Typical HPLC Parameters for Nitrosamine Analysis

| Parameter | Typical Setting |

| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | UV-Visible, Mass Spectrometer (MS), or Chemiluminescence |

Spectroscopic Techniques for Direct Detection and Monitoring (Excluding Biological/Clinical Specimens)

Spectroscopic techniques can be used for the direct detection and monitoring of N-Nitrosotetrahydro-1,2-oxazine in various matrices, often after a separation step.

The N-nitroso group (–N–N=O) possesses a characteristic chromophore that absorbs ultraviolet (UV) radiation. This property can be exploited for the direct detection and quantification of N-nitrosamines using UV-Visible spectrophotometry. Typically, N-nitrosamines exhibit a weak absorption band in the near-UV region (around 330-370 nm) corresponding to an n → π* transition and a stronger absorption band in the far-UV region (around 230-250 nm) corresponding to a π → π* transition. While UV-Visible spectrophotometry is a relatively simple and cost-effective technique, its selectivity can be limited in complex matrices due to potential interferences from other compounds that absorb in the same wavelength range. Therefore, it is often used in conjunction with a chromatographic separation technique.

Chemiluminescence detection is a highly specific and sensitive method for the determination of nitrosamines. The principle of this technique involves the cleavage of the N-NO bond in the nitrosamine molecule, typically by chemical or photolytic means, to release nitric oxide (NO). The liberated NO then reacts with ozone (O₃) in a reaction chamber to produce excited nitrogen dioxide (NO₂*). As the excited nitrogen dioxide returns to its ground state, it emits light (chemiluminescence), which is detected by a photomultiplier tube. The intensity of the emitted light is directly proportional to the concentration of the nitrosamine in the sample. This method is highly selective for the nitroso group, which significantly reduces the potential for matrix interference.

Sample Preparation Strategies for Complex Matrices (Excluding Biological/Clinical Specimens)

Effective sample preparation is a critical step in the analytical workflow for the determination of N-Nitrosotetrahydro-1,2-oxazine in complex environmental matrices such as water and soil. The primary goals of sample preparation are to isolate the target analyte from interfering components, concentrate the analyte to a level suitable for detection, and transfer it into a solvent compatible with the analytical instrument.

Commonly used sample preparation techniques for nitrosamines in environmental samples include:

Solid-Phase Extraction (SPE): This is a widely used technique for the extraction and preconcentration of nitrosamines from aqueous samples. The sample is passed through a solid sorbent material (e.g., activated carbon, polymeric resins) that retains the nitrosamines. After washing the sorbent to remove interferences, the nitrosamines are eluted with a small volume of an organic solvent.

Liquid-Liquid Extraction (LLE): This technique involves the extraction of nitrosamines from an aqueous sample into an immiscible organic solvent. The choice of solvent is critical to ensure efficient extraction.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a streamlined approach to sample preparation that involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with a mixture of salts and sorbents. This method has been widely applied to the analysis of various contaminants in food and environmental samples and can be adapted for nitrosamine analysis in matrices like soil.

Table 3: Comparison of Sample Preparation Techniques for Nitrosamine Analysis

| Technique | Advantages | Disadvantages | Typical Matrices |

| Solid-Phase Extraction (SPE) | High preconcentration factors, low solvent consumption, potential for automation. | Can be affected by matrix interferences, requires method development for different sample types. | Water (drinking, surface, wastewater) |

| Liquid-Liquid Extraction (LLE) | Simple, well-established technique. | Can be labor-intensive, requires large volumes of organic solvents. | Water |

| QuEChERS | Fast, simple, low solvent and material usage, effective for a wide range of analytes. | May require optimization for specific analyte-matrix combinations. | Soil, sediments, food |

Extraction and Clean-up Procedures

The choice of extraction and clean-up procedure is critical and depends on the nature of the sample matrix (e.g., water, soil, food, pharmaceutical products). The goal is to efficiently isolate N-Nitrosotetrahydro-1,2-oxazine from the matrix while minimizing the co-extraction of interfering compounds that could affect the accuracy of the analysis.

Common extraction techniques for nitrosamines include:

Liquid-Liquid Extraction (LLE): This classic technique involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent, such as dichloromethane. nih.gov The efficiency of LLE can be influenced by factors like pH and the presence of salts.

Solid-Phase Extraction (SPE): SPE has become a widely used and often preferred method for the extraction of nitrosamines from aqueous samples due to its efficiency, reduced solvent consumption, and potential for automation. researchgate.net Various sorbents can be used, with activated carbon being particularly effective for polar nitrosamines. phenomenex.com For instance, EPA Method 521 recommends the use of coconut charcoal SPE cartridges for the analysis of nitrosamines in drinking water. thermofisher.com The general procedure involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the nitrosamines with an appropriate organic solvent. americanlaboratory.com

Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that offers high enrichment factors and requires minimal solvent. google.comresearchgate.net In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution that facilitates the rapid transfer of the analyte into the extraction solvent. nih.gov

Following extraction, a clean-up step is often necessary to remove co-extracted matrix components. This can be achieved using techniques such as column chromatography with adsorbents like alumina.

Table 1: Comparison of Extraction Techniques for Nitrosamines

| Technique | Principle | Advantages | Disadvantages | Typical Matrices |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple, well-established. | Requires large volumes of organic solvents, can be time-consuming, and may form emulsions. | Water, beverages. |

| Solid-Phase Extraction (SPE) | Partitioning of the analyte between a solid phase and a liquid phase. | High recovery, reduced solvent consumption, high throughput with automation. researchgate.net | Can be more expensive than LLE, method development may be required for complex matrices. | Drinking water, wastewater, environmental samples. researchgate.netamericanlaboratory.com |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid partitioning of the analyte into a small volume of extraction solvent dispersed in the sample. nih.gov | Fast, low solvent consumption, high enrichment factor. google.comresearchgate.net | Susceptible to matrix effects, requires careful optimization of parameters. | Water samples. dntb.gov.ua |

Derivatization for Enhanced Detection

For analysis by gas chromatography, derivatization can be employed to improve the volatility and thermal stability of nitrosamines, as well as to enhance the sensitivity and selectivity of their detection. A common derivatization strategy for N-nitrosamines involves denitrosation, which is the cleavage of the N-NO bond. This is typically achieved by reacting the nitrosamine with a reagent such as hydrobromic acid in glacial acetic acid. nih.gov The resulting secondary amine can then be converted into a more suitable derivative for GC analysis. For example, the secondary amine can be reacted with a derivatizing agent to form a less polar and more volatile compound that is more amenable to GC separation and detection. nih.gov

Another approach involves the use of reagents that specifically react with the nitrosyl group. For instance, diethyl chlorothiophosphate has been used to derivatize volatile N-nitrosamines after denitrosation, allowing for selective detection using a flame photometric detector. nih.gov

Method Validation Parameters: Selectivity, Limit of Detection, Limit of Quantification, Accuracy, and Precision

Selectivity: Selectivity refers to the ability of the method to distinguish the analyte from other components in the sample matrix. In mass spectrometry-based methods (GC-MS and LC-MS/MS), selectivity is achieved by monitoring specific precursor and product ions for the analyte of interest. lcms.cz

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For nitrosamines in drinking water, methods have been developed with LOQs in the low nanogram per liter (ng/L) range. For example, a method for determining three volatile N-nitrosamines in drinking water using SPE and GC-MS/MS reported LOQs in the range of 0.08–0.7 ng/L. nih.gov

Precision: Precision refers to the degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (RSD). For a method analyzing nitrosamines in drinking water, RSDs of less than 10% were achieved for replicate measurements. nih.gov

Table 2: Illustrative Method Validation Data for Nitrosamine Analysis (General)

| Parameter | Typical Value/Range | Analytical Technique | Matrix | Reference |

|---|---|---|---|---|

| Limit of Quantification (LOQ) | 0.08 - 0.7 ng/L | GC-MS/MS | Drinking Water | nih.gov |

| Recovery | 83 - 110% | GC-FPD | Cigarette Smoke | nih.gov |

| Precision (RSD) | <10% | GC-MS/MS | Drinking Water | nih.gov |

| Linearity (Correlation Coefficient, r²) | >0.999 | GC-MS/MS | Drinking Water | nih.gov |

**biotransformation and Environmental Degradation Pathways of N Nitrosotetrahydro 1,2 Oxazin Focus on Chemical Transformations **

Enzymatic Denitrosation and Hydroxylation Mechanisms in Model Chemical/Biochemical Systems (e.g., Liver Microsomes, Purified Enzymes)

The biotransformation of N-nitrosamines is a critical activation step that leads to the formation of reactive intermediates. This process is primarily mediated by enzymes in the liver.

The metabolic activation of N-nitrosamines is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govpharmaexcipients.com This biotransformation is a crucial step, as it converts the relatively stable parent nitrosamine (B1359907) into highly reactive electrophilic species. The primary reaction is the hydroxylation of the α-carbon atom—the carbon atom adjacent to the N-nitroso group. nih.govresearchgate.net This enzymatic oxidation leads to the formation of an unstable α-hydroxynitrosamine intermediate. acs.orgnih.govhesiglobal.org

For N-Nitrosotetrahydro-1,2-oxazine, the α-carbons are located at the C3 and C6 positions of the ring. Enzymatic hydroxylation at these sites initiates the degradation cascade. While multiple CYP isoforms can metabolize nitrosamines, specific enzymes show higher activity for certain substrates. For small dialkyl nitrosamines, CYP2E1 is a major catalyst. oup.com However, for a broader range of nitrosamines, including cyclic structures, other isoforms such as CYP2A6, CYP2C, and CYP3A4 are also involved. oup.comnih.govresearchgate.net

Another, though less common, metabolic pathway is denitrosation, which involves the cleavage of the N-NO bond, yielding the parent amine and nitric oxide. This process can be oxidative or reductive and is also catalyzed by cytochrome P450 enzymes. nih.govnih.gov

The α-hydroxylation of cyclic nitrosamines is a key metabolic pathway that is considered a significant step in their activation. nih.govpnas.org The resulting α-hydroxylated intermediate is highly unstable and undergoes spontaneous chemical transformation. hesiglobal.org This transformation typically involves the opening of the heterocyclic ring.

In the case of N-Nitrosotetrahydro-1,2-oxazine, hydroxylation at the α-carbon (C6, adjacent to the nitrosamine nitrogen) would produce an unstable cyclic hemiaminal. This intermediate would spontaneously open to form a linear aldehyde species. This aldehyde is an unstable primary nitrosamine that further decomposes to a reactive diazonium ion, which is capable of alkylating cellular macromolecules. nih.gov

Evidence for this pathway comes from studies on analogous cyclic nitrosamines. For instance, the metabolic α-hydroxylation of N-nitrosopyrrolidine by rat liver microsomes results in an unstable intermediate that ultimately yields 2-hydroxytetrahydrofuran. nih.gov This indicates a process of hydroxylation followed by ring-opening and subsequent chemical rearrangement. The decomposition of the α-hydroxylated N-Nitrosotetrahydro-1,2-oxazine is expected to follow a similar pathway, leading to the formation of an aldehyde and a reactive electrophile.

Microbial Transformation of N-Nitrosotetrahydro-1,2-oxazin in Environmental Samples (Focus on Chemical Products)

Microorganisms present in soil, water, and biological systems can contribute to the transformation of N-nitrosamines. Several bacterial species have been shown to degrade these compounds. The primary chemical products of this microbial metabolism are the corresponding parent secondary amine and nitrite (B80452) ions. nih.govnih.gov

Studies involving intestinal bacteria have demonstrated the degradation of various nitrosamines, including the cyclic compound N-nitrosopyrrolidine. nih.govnih.gov At low concentrations, approximately 30% of N-nitrosopyrrolidine was degraded by a mixture of intestinal bacteria. nih.gov The metabolic route in bacteria appears to be different from that in mammalian systems, as it primarily involves denitrosation rather than α-hydroxylation. nih.govnih.gov

More recent research has identified specific bacteria, such as Bacillus sp., capable of degrading multiple nitrosamines in drinking water biofilters. iwaponline.com These studies have also indicated that cyclic nitrosamines, like N-nitrosopyrrolidine, are degraded more slowly than linear nitrosamines. iwaponline.com For N-Nitrosotetrahydro-1,2-oxazine, the expected primary products of microbial transformation would be tetrahydro-1,2-oxazine and nitrite.

Mass Balance and Product Distribution Studies in Model Environmental Systems

Comprehensive mass balance and product distribution studies are crucial for understanding the ultimate fate of a chemical in the environment. Such studies for N-Nitrosotetrahydro-1,2-oxazine in model environmental systems (e.g., soil microcosms, aquatic systems) have not been reported in the available literature.

Therefore, no data tables or detailed research findings on the mass balance and distribution of N-Nitrosotetrahydro-1,2-oxazine and its transformation products can be provided.

**chemical Synthesis and Reactivity of N Nitrosotetrahydro 1,2 Oxazin Derivatives and Analogues**

Synthesis of Ring-Substituted N-Nitrosotetrahydro-1,2-oxazin Compounds

The synthesis of ring-substituted N-Nitrosotetrahydro-1,2-oxazine compounds is a two-stage process: first, the construction of the substituted tetrahydro-1,2-oxazine ring, and second, the N-nitrosation of the secondary amine within the ring.

The formation of the tetrahydro-1,2-oxazine core can be achieved through various cycloaddition strategies. A notable method involves the Lewis acid-catalyzed [4+2] cycloaddition between donor-acceptor (DA) cyclobutanes and nitrosoarenes, which yields tetrahydro-1,2-oxazine structures. uwo.cauwo.ca The regioselectivity of this reaction is highly dependent on the electronic properties of the nitrosoarene and the choice of Lewis acid catalyst. uwo.ca Another powerful approach is a cascade aza-Michael–Michael reaction between nitroolefins and aminooxylating reagents, which can construct the ring with a high degree of control. rsc.org

Once the substituted tetrahydro-1,2-oxazine is obtained, the introduction of the N-nitroso group is typically straightforward. This is achieved through N-nitrosation, a reaction common for secondary amines. libretexts.orgpjoes.com The most common method involves treating the parent amine with a nitrosating agent, such as nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) under acidic conditions. libretexts.orgnih.gov The reaction proceeds via electrophilic attack of a nitrosonium ion carrier (e.g., N₂O₃ or the nitrosonium ion, NO⁺) on the lone pair of the secondary amine's nitrogen atom. nih.govresearchgate.net

| Reaction Stage | General Method | Key Reactants | Notes |

| Ring Construction | [4+2] Cycloaddition | Donor-acceptor cyclobutanes, Nitrosoarenes | Lewis acid catalysis influences yield and regioselectivity. uwo.ca |

| Ring Construction | Cascade aza-Michael–Michael | Nitroolefins, Aminooxylating reagents | Allows for stereocontrolled synthesis. rsc.org |

| N-Nitrosation | Reaction with Nitrous Acid | Substituted tetrahydro-1,2-oxazine, Sodium Nitrite (NaNO₂) | Performed under acidic conditions (e.g., HCl, H₂SO₄). libretexts.org |

The creation of chiral N-Nitrosotetrahydro-1,2-oxazine analogues with specific stereochemistry relies on the stereoselective synthesis of the parent oxazine (B8389632) ring. Bifunctional catalysis has emerged as a highly effective strategy for this purpose. An organocatalytic cascade reaction involving nitroolefins and aminooxylating reagents can produce tetrahydro-1,2-oxazines bearing three contiguous stereocenters. rsc.org This method has been shown to proceed with excellent stereocontrol, achieving high diastereomeric ratios (up to >20:1) and enantiomeric ratios (up to 99.5:0.5 er). rsc.org The use of chiral catalysts guides the formation of one enantiomer over the other, leading to optically active products that, upon nitrosation, would yield the corresponding chiral N-Nitrosotetrahydro-1,2-oxazine.

Another strategy for achieving stereoselectivity is through 1,3-dipolar cycloaddition reactions. For instance, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides can generate densely substituted heterocyclic rings with high diastereoselectivity, where the chirality is induced by the sulfinyl group. nih.gov While applied to pyrrolidine (B122466) synthesis, similar principles can be adapted for oxazine systems.

Functionalizing the pre-formed N-Nitrosotetrahydro-1,2-oxazine ring can be accomplished through the activation of C-H bonds, particularly those adjacent (in the α-position) to the nitrosated nitrogen atom. The protons on these α-carbons are rendered acidic by the electron-withdrawing nature of the N-nitroso group. nih.gov This allows for deprotonation using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form an α-lithiated nitrosamine (B1359907) intermediate. nih.gov This nucleophilic carbanion can then react with a variety of electrophiles, enabling the introduction of diverse functional groups onto the oxazine ring. This one-pot procedure effectively transforms a C-H bond into a C-C or C-heteroatom bond. nih.gov

Examples of Electrophiles for α-Functionalization:

Alkyl Halides (R-X): Introduce alkyl chains.

Aldehydes and Ketones (R₂C=O): Form β-hydroxy nitrosamines upon quenching.

Carbon Dioxide (CO₂): Forms a carboxylic acid group after workup.

Silyl (B83357) Halides (R₃SiCl): Introduce silyl groups.

Derivatization at the N-Nitroso Moiety for Chemical Probes